4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
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Overview
Description
4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a synthetic organic compound characterized by the presence of a bromophenyl group, a methyl group, and a propynyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate, which is then subjected to cyclization with methyl isocyanide to yield the desired imidazole derivative. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The propynyl group can participate in cycloaddition reactions, forming new ring structures.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Copper(I) iodide, palladium catalysts.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new imidazole derivatives with different functional groups, while cycloaddition reactions can result in the formation of fused ring systems .
Scientific Research Applications
4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl)(prop-2-yn-1-yl)sulfane
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-(Prop-2-yn-1-yloxy)-4-propylbenzene
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
Compared to similar compounds, 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities .
Properties
Molecular Formula |
C13H12BrN3 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3 |
InChI Key |
XLUQHOHMOWHFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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